molecular formula C18H21NO6 B14009316 N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide

N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide

Cat. No.: B14009316
M. Wt: 347.4 g/mol
InChI Key: QKMSGRRTZKSWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a synthetic compound with the molecular formula C18H21NO6. It is widely used in biochemical research, particularly in the study of glycosidases and other carbohydrate-active enzymes. This compound is known for its role as a substrate in enzymatic assays, where it helps in the detection and quantification of specific enzyme activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-naphthol with 2-acetamido-2-deoxy-D-glucose. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate. The process involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the compound meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of the glycosidic bond.

    Oxidation: Can be oxidized under specific conditions to form corresponding naphthoquinones.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using specific glycosidases.

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Use of nucleophiles in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: Produces 2-naphthol and 2-acetamido-2-deoxy-D-glucose.

    Oxidation: Forms naphthoquinones.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is extensively used in scientific research, including:

    Biochemistry: As a substrate in enzymatic assays to study glycosidase activities.

    Microbiology: Used in the identification and characterization of bacterial strains based on their enzymatic profiles.

    Medicine: In the development of diagnostic assays for detecting enzyme deficiencies or abnormalities.

    Industry: Employed in the production of enzyme-based cleaning agents and in the synthesis of other bioactive compounds

Mechanism of Action

The compound acts as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Upon enzymatic action, the glycosidic bond in 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is cleaved, releasing 2-naphthol and 2-acetamido-2-deoxy-D-glucose. This reaction is often monitored by measuring the release of 2-naphthol, which can be quantified spectrophotometrically.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar structure but with the naphthyl group at a different position.

    4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Contains a nitrophenyl group instead of a naphthyl group.

    Benzyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Contains a benzyl group instead of a naphthyl group

Uniqueness

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its specific naphthyl group, which provides distinct spectrophotometric properties. This makes it particularly useful in assays where the detection of enzymatic activity is based on the release of 2-naphthol, which has a characteristic absorbance.

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-2-yloxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSGRRTZKSWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.